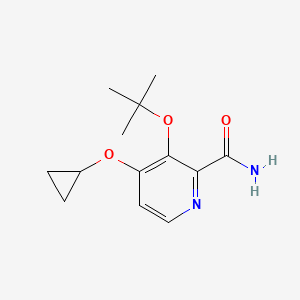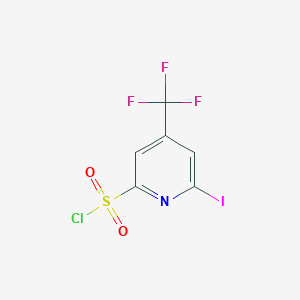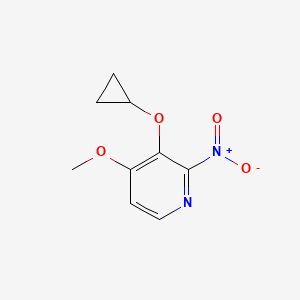
3-Cyclopropoxy-4-methoxy-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-4-methoxy-2-nitropyridine is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a nitro group attached to a pyridine ring
準備方法
The synthesis of 3-Cyclopropoxy-4-methoxy-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide in an organic solvent can yield nitropyridine derivatives . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity.
化学反応の分析
3-Cyclopropoxy-4-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Cyclopropoxy-4-methoxy-2-nitropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclopropoxy-4-methoxy-2-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy and cyclopropoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biological and chemical processes, making the compound useful in research and development .
類似化合物との比較
3-Cyclopropoxy-4-methoxy-2-nitropyridine can be compared with other nitropyridine derivatives, such as:
4-Methoxy-3-nitropyridine: Similar in structure but lacks the cyclopropoxy group.
3-Nitropyridine: Lacks both the methoxy and cyclopropoxy groups.
4-Chloro-3-nitropyridine: Contains a chloro group instead of a methoxy group. The presence of the cyclopropoxy and methoxy groups in this compound makes it unique and can influence its reactivity and applications.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
3-cyclopropyloxy-4-methoxy-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-7-4-5-10-9(11(12)13)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3 |
InChIキー |
RSXUIHVKLQHHHA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


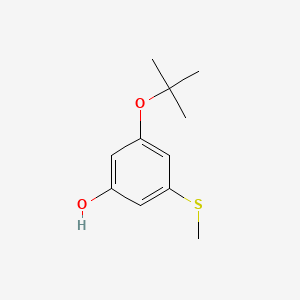

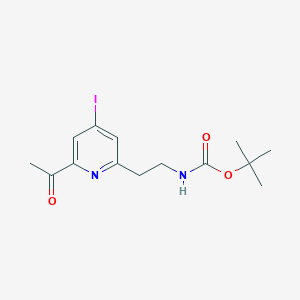

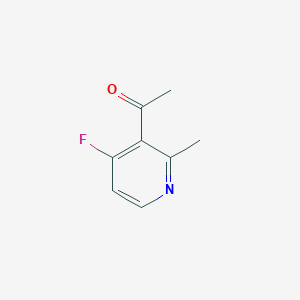
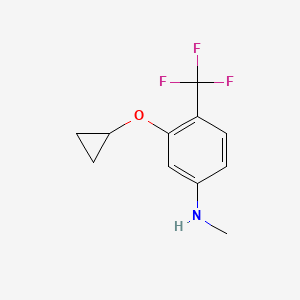
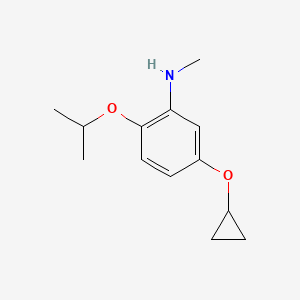
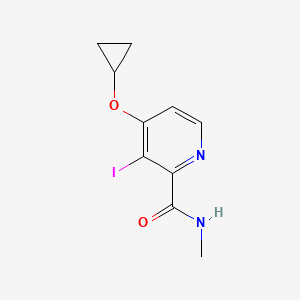
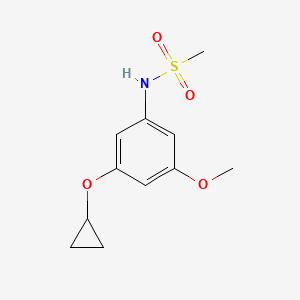
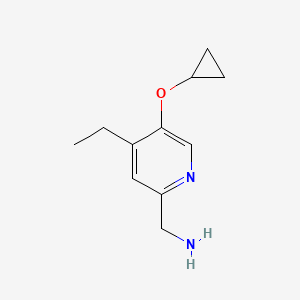
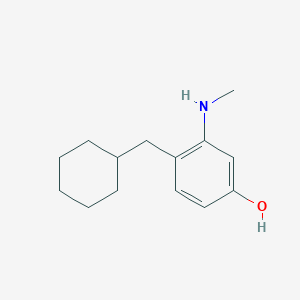
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
